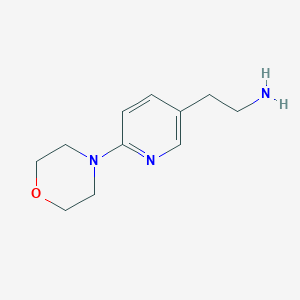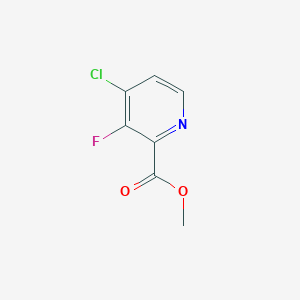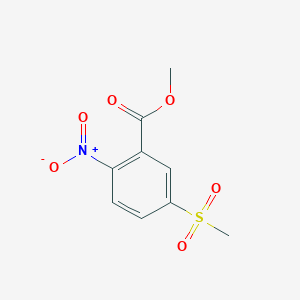![molecular formula C10H17BrN2O2 B1428686 N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide CAS No. 859161-71-0](/img/structure/B1428686.png)
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
Vue d'ensemble
Description
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide is a synthetic organic compound with the molecular formula C10H17BrN2O2 It is characterized by the presence of a bromoacetamido group attached to a pentyl chain, which is further connected to a prop-2-enamide moiety
Applications De Recherche Scientifique
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromoacetamido group.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide typically involves the following steps:
Preparation of 2-Bromoacetamide: This can be achieved by reacting bromoacetyl bromide with ammonia or an amine under controlled conditions.
Formation of the Pentyl Chain: The 2-bromoacetamide is then reacted with a pentylamine to form the intermediate N-(2-bromoacetamido)pentylamine.
Coupling with Prop-2-enamide: The final step involves coupling the N-(2-bromoacetamido)pentylamine with prop-2-enamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large-scale synthesis of 2-bromoacetamide and N-(2-bromoacetamido)pentylamine.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.
Purification and Isolation: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The prop-2-enamide moiety can undergo addition reactions with electrophiles or nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen halides (HX) or organometallic compounds can be used under controlled conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include N-[5-(2-substitutedacetamido)pentyl]prop-2-enamide derivatives.
Addition Products: Products include halogenated or alkylated derivatives of the prop-2-enamide moiety.
Hydrolysis Products: The major products are 2-bromoacetic acid and the corresponding pentylamine derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Bromoacetamido)ethylamine: Similar structure but with a shorter ethyl chain instead of a pentyl chain.
N-(2-Bromoacetamido)propylamine: Contains a propyl chain, offering different steric and electronic properties.
N-(2-Bromoacetamido)butylamine: Features a butyl chain, providing intermediate properties between ethyl and pentyl derivatives.
Uniqueness
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide is unique due to its specific combination of a bromoacetamido group and a pentyl chain, which imparts distinct reactivity and steric effects. This uniqueness makes it particularly valuable in applications requiring selective modification of biological molecules and in the synthesis of complex organic compounds.
Propriétés
IUPAC Name |
N-[5-[(2-bromoacetyl)amino]pentyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O2/c1-2-9(14)12-6-4-3-5-7-13-10(15)8-11/h2H,1,3-8H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLNTIPUCYZQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731694 | |
| Record name | N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859161-71-0 | |
| Record name | N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

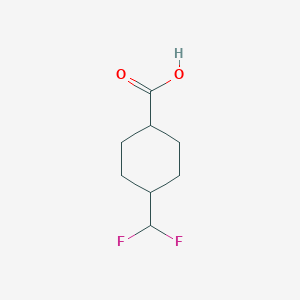
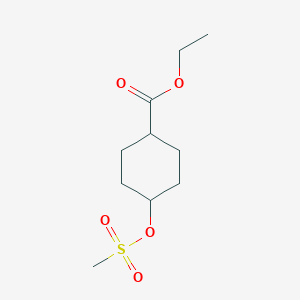
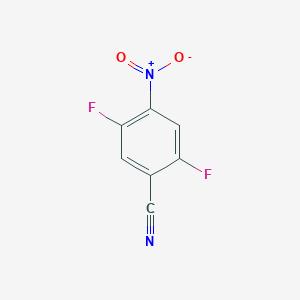
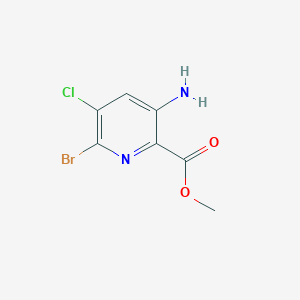
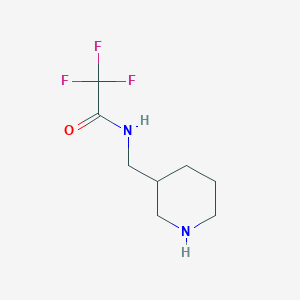
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
